Cas no 202409-82-3 (3-Bromo-5-chloro-2-phenylmethoxypyridine)
3-Bromo-5-chloro-2-phenylmethoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)-
- 2-(Benzyloxy)-3-bromo-5-chloropyridine
- 3-bromo-5-chloro-2-phenylmethoxypyridine
- VNCIESPHQGBEKA-UHFFFAOYSA-N
- 3-Bromo-5-chloro-2-[(phenylmethyl)oxy]pyridine
- MFCD18909515
- SCHEMBL1565133
- DTXSID00622120
- AKOS027425780
- 2-benzyloxy-3-bromo-5-chloro-pyridine
- E91745
- CS-0194526
- CIA40982
- 2-Benzyloxy-3-bromo-5-chloropyridine
- 202409-82-3
- DS-016264
- 3-Bromo-5-chloro-2-phenylmethoxypyridine
-
- MDL: MFCD18909515
- Inchi: 1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: VNCIESPHQGBEKA-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN=C1OCC1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 296.95567
- Monoisotopic Mass: 296.95560g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
3-Bromo-5-chloro-2-phenylmethoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 207211-1g |
2-Benzyloxy-3-bromo-5-chloropyridine |
202409-82-3 | 1g |
$1522.00 | 2023-09-07 | ||
| Matrix Scientific | 207211-25g |
2-Benzyloxy-3-bromo-5-chloropyridine |
202409-82-3 | 25g |
$6904.00 | 2023-09-07 | ||
| TRC | B625390-10mg |
3-Bromo-5-chloro-2-phenylmethoxypyridine |
202409-82-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B625390-50mg |
3-Bromo-5-chloro-2-phenylmethoxypyridine |
202409-82-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B625390-100mg |
3-Bromo-5-chloro-2-phenylmethoxypyridine |
202409-82-3 | 100mg |
$ 115.00 | 2022-06-07 | ||
| Aaron | AR0028W7-1g |
Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)- |
202409-82-3 | 95% | 1g |
$346.00 | 2025-02-12 | |
| Aaron | AR0028W7-5g |
Pyridine, 3-bromo-5-chloro-2-(phenylmethoxy)- |
202409-82-3 | 95% | 5g |
$1039.00 | 2025-02-12 |
3-Bromo-5-chloro-2-phenylmethoxypyridine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-Bromo-5-chloro-2-phenylmethoxypyridine
3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3): A Comprehensive Overview
3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a pyridine core substituted with bromo, chloro, and phenylmethoxy groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural attributes make it particularly valuable in drug discovery and material science applications.
The molecular structure of 3-Bromo-5-chloro-2-phenylmethoxypyridine combines halogenated and aromatic functionalities, which are crucial for modulating electronic properties and enhancing binding affinity in target interactions. Researchers frequently explore this compound for its potential in developing kinase inhibitors and antimicrobial agents, addressing current challenges in drug-resistant infections and cancer therapeutics—two of the most pressing topics in modern medical research.
In the context of green chemistry and sustainable synthesis, 3-Bromo-5-chloro-2-phenylmethoxypyridine has been investigated for its role in catalytic transformations and atom-efficient reactions. The compound’s reactivity under palladium-catalyzed cross-coupling conditions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, aligns with the industry’s shift toward eco-friendly methodologies. This aspect resonates with the growing demand for environmentally benign chemical processes, a frequently searched topic in academic and industrial forums.
From a commercial perspective, the global market for halogenated pyridine derivatives like 3-Bromo-5-chloro-2-phenylmethoxypyridine is expanding, driven by their applications in crop protection chemicals and electronic materials. The compound’s utility in designing novel pesticides and OLED precursors reflects broader trends in agricultural innovation and advanced material development. Analysts often correlate the demand for such intermediates with advancements in precision agriculture and flexible electronics, both high-traffic keywords in technical searches.
Quality control and analytical characterization of 3-Bromo-5-chloro-2-phenylmethoxypyridine typically involve techniques like HPLC, GC-MS, and NMR spectroscopy. These methods ensure compliance with stringent regulatory standards, particularly in pharmaceutical applications where impurity profiles are critical. The compound’s stability under various storage conditions is another area of interest, frequently addressed in chemical stability studies and formulation research.
Recent patent literature highlights innovative applications of 3-Bromo-5-chloro-2-phenylmethoxypyridine in proteolysis-targeting chimeras (PROTACs), a groundbreaking approach in targeted protein degradation. This connection to next-generation therapeutics positions the compound at the forefront of biomedical innovation, a topic dominating scientific conferences and investment discussions. Additionally, its role in metal-organic frameworks (MOFs) for gas storage applications has been explored, tapping into the surge of interest in clean energy solutions.
For synthetic chemists, the preparation of 3-Bromo-5-chloro-2-phenylmethoxypyridine often involves regioselective halogenation and etherification strategies, with yields optimized through microwave-assisted synthesis or continuous flow chemistry. These methodologies align with industry preferences for process intensification and reduced reaction times, frequently searched terms in chemical engineering databases.
In summary, 3-Bromo-5-chloro-2-phenylmethoxypyridine (CAS No. 202409-82-3) represents a multifaceted compound bridging diverse scientific disciplines. Its relevance to drug development, sustainable chemistry, and advanced materials ensures continued interest from researchers and industrial stakeholders alike. As the scientific community addresses global challenges in health and sustainability, this compound’s adaptability positions it as a key player in innovative solutions.
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